rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(1S,3S)-1,3-dimethyl-1,3-dihydroisoindole-2-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-7-9-5-3-4-6-10(9)8(2)13(7)11(12)14/h3-8H,1-2H3,(H2,12,14)/t7-,8-/m0/s1 |
InChI Key |
NUIKLLAXQZRJGL-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1C2=CC=CC=C2[C@@H](N1C(=O)N)C |
Canonical SMILES |
CC1C2=CC=CC=C2C(N1C(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans
Synthetic Route Overview
The preparation of this compound generally follows a multi-step synthetic pathway involving:
- Construction of the isoindoline ring system.
- Introduction of methyl groups at the 1 and 3 positions.
- Installation of the carboxamide group at the 2-position.
- Control of stereochemistry to obtain the trans isomer.
- Racemization or resolution steps if enantiomerically pure compounds are desired.
Key Synthetic Strategies
Cyclization Approach
- Starting Materials : Aromatic precursors such as phthalimide derivatives or substituted benzylamines can be used.
- Cyclization : Intramolecular cyclization is induced by nucleophilic attack of an amine or amide nitrogen onto an activated aromatic ring or electrophilic center, forming the isoindoline ring.
- Methylation : Methyl groups at positions 1 and 3 are introduced either before or after ring closure by alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
- Carboxamide Introduction : The carboxamide group at position 2 is typically installed by converting a corresponding ester or acid precursor into the amide via reaction with ammonia or amines under dehydrating conditions.
Photocycloaddition Methods
- Some literature on related isoindoline and bicyclic compounds indicates the use of [2 + 2] photocycloaddition reactions to form bicyclic ring systems with controlled stereochemistry.
- Copper(I)-catalyzed photocycloaddition can be employed to induce cyclization with diastereoselectivity, favoring the trans isomer.
- Subsequent functional group transformations introduce the carboxamide moiety.
Catalytic Enantioselective Reductions
- For controlling stereochemistry, enantioselective catalytic reductions using oxazaborolidine catalysts or other chiral catalysts have been reported in related isoindoline syntheses.
- These methods allow the selective formation of the (1R,3R) diastereomer.
- The racemic mixture (rac-) can be obtained by non-stereoselective methods or by racemization of enantiopure compounds.
Representative Preparation Procedure (Hypothetical Example)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of isoindoline ring | Cyclization of N-substituted phthalimide | Isoindoline core formed |
| 2 | Methylation | Methyl iodide, base (e.g., K2CO3) | Introduction of methyl groups at 1 and 3 |
| 3 | Carboxamide formation | Ammonia or amine, coupling agent (e.g., EDCI) | Conversion of ester/acid to carboxamide |
| 4 | Stereochemical control | Catalytic hydrogenation or photocycloaddition | Formation of trans isomer, racemic mixture |
| 5 | Purification | Chromatography or recrystallization | Isolation of pure this compound |
Analytical Data and Characterization
- NMR Spectroscopy : Proton and carbon NMR confirm the isoindoline structure and substitution pattern.
- Chiral HPLC : Used to analyze enantiomeric composition and confirm racemic mixture.
- Mass Spectrometry : Confirms molecular weight and purity.
- X-ray Crystallography : Provides definitive stereochemical assignment of the trans isomer.
- UV/Vis Spectroscopy : Can be employed for purity and concentration determination in solution.
Data Table: Summary of Preparation Methods and Key Conditions
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include drug development for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s stereochemistry is crucial for its binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key differences between rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans and related compounds:
Functional Group Impact
- Carboxamide vs. However, carboxamides (as in the target compound) generally exhibit greater metabolic stability due to resistance to hydrolysis, a critical factor in drug design.
- Carboxylic Acid vs. Carboxamide : The carboxylic acid derivative () introduces acidity and polarity, which may improve water solubility but reduce membrane permeability compared to the neutral carboxamide group.
Substituent Effects
- Methyl vs. In contrast, methoxy groups (as in the carbothioamide analog) provide electron-donating effects, which could stabilize charge-transfer interactions in herbicidal applications .
- Stereochemistry : The trans configuration of the 1,3-dimethyl groups in the target compound likely imposes a distinct conformational strain on the isoindole ring compared to cis isomers, affecting molecular recognition and activity.
Pharmacological and Structural Insights
- Herbicidal Activity : The dimethoxy-carbothioamide analog demonstrated herbicidal properties, attributed to its isoindole core and functional group . The target compound’s carboxamide group may offer similar bioactivity with improved pharmacokinetics.
- Structural Precision : The carbothioamide analog was resolved via single-crystal X-ray diffraction (R factor = 0.032), a method widely implemented using SHELX software . While analogous data for the target compound are unavailable, this highlights the importance of crystallography in confirming isoindole derivatives’ configurations.
Biological Activity
The compound rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide,trans (CAS Number: 170697-57-1) is a synthetic isoindole derivative that has garnered interest in various fields of biological research. Its unique structural features suggest potential applications in pharmacology and biochemistry.
- Molecular Formula: C10H13N
- Molecular Weight: 147.2169 g/mol
- SMILES Notation: C[C@@H]1NC@HC
The biological activity of rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide is believed to involve its interaction with specific receptors and enzymes in biological systems. The compound's structure allows it to modulate various signaling pathways, potentially influencing cellular processes such as proliferation, apoptosis, and differentiation.
Biological Activity Overview
Research indicates that rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole exhibits a range of biological activities:
- Antiproliferative Effects: Studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, it demonstrated significant cytotoxicity against human breast cancer cells in vitro.
- Neuroprotective Properties: Preliminary investigations suggest that the compound may offer neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Inhibition of breast cancer cells | |
| Neuroprotective | Reduction of oxidative stress | |
| Enzyme Inhibition | Modulation of specific enzymes |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole was tested against various cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis through the intrinsic pathway.
Case Study 2: Neuroprotection
A separate investigation focused on the neuroprotective effects of rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The study found that treatment with the compound significantly reduced cell death and maintained mitochondrial integrity. These findings suggest potential therapeutic applications for neurodegenerative diseases.
Q & A
Q. What are the key steps for synthesizing rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, trans?
The synthesis typically involves cyclization of substituted precursors under controlled conditions. For example, a substituted aniline may react with a carboxylic acid derivative to form the isoindole ring, followed by stereochemical control via chiral auxiliaries or catalysts. Reaction parameters such as temperature, solvent polarity, and catalyst loading must be optimized to minimize racemization and maximize yield . Analytical intermediates using NMR and HPLC ensures structural fidelity at each step .
Q. How can researchers confirm the stereochemical configuration and purity of the compound?
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., polysaccharide-based columns) to verify the rac designation and enantiomeric excess .
- NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments or derivatization with chiral resolving agents can confirm the trans configuration .
- X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives .
Q. What role does the trans configuration play in the compound’s biological interactions?
The trans arrangement of substituents on the isoindole ring influences steric and electronic interactions with biological targets. For example, this configuration may enhance binding affinity to enzymes or receptors by aligning functional groups in a complementary spatial orientation. Comparative studies with cis analogs are critical to validate structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis of enantiomerically enriched forms?
Statistical Design of Experiments (DoE) minimizes trial runs while maximizing data robustness. For example:
Q. How to resolve contradictions in biological activity data between enantiomers?
- Mechanistic Profiling : Use biochemical assays (e.g., enzyme inhibition kinetics) to compare enantiomer-specific activity.
- Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) can predict binding poses and explain discrepancies in experimental IC₅₀ values .
- Metabolic Stability Studies : Assess enantiomer-specific degradation pathways using liver microsomes or cytochrome P450 assays .
Q. What advanced techniques are recommended for isolating enantiomers from the racemic mixture?
- Dynamic Kinetic Resolution (DKR) : Combines chiral catalysts with in situ racemization to convert the entire racemic mixture into a single enantiomer .
- Chiral Covalent Organic Frameworks (COFs) : Novel adsorbents for enantioselective chromatography, offering higher resolution than traditional columns .
Q. How to investigate the compound’s interaction with membrane-bound receptors?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics between the compound and immobilized receptors.
- Cryo-EM : Resolves conformational changes in receptor-ligand complexes at near-atomic resolution .
- Fluorescence Polarization : Quantifies competitive binding using fluorescently labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
